REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:11])([F:10])/[CH:5]=[CH:6]/[C:7]([O-:9])=[O:8].CC1C=CC(S([CH2:22][N+:23]#[C-:24])(=O)=O)=CC=1.[CH3:25]I>CS(C)=O.C(OCC)C.C(O)C.[OH-].[Na+]>[CH3:22][N:23]1[CH:24]=[C:5]([C:4]([F:11])([F:10])[F:3])[C:6]([C:7]([OH:9])=[O:8])=[CH:25]1 |f:0.1,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(/C=C/C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 10° C
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
ADDITION
|
Details
|
After 2 hours at room temperature the reaction mixture is poured
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
EXTRACTION
|
Details
|
extraction with ether
|
Type
|
WASH
|
Details
|
washing of the combined organic phases with brine and evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gives a product mixture in form of a light amber oil
|
Type
|
WASH
|
Details
|
Washing of the solution with ether, acidifying of the aqueous phase with concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtering
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C(=C1)C(F)(F)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |